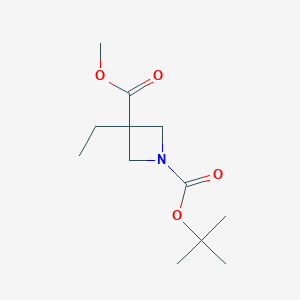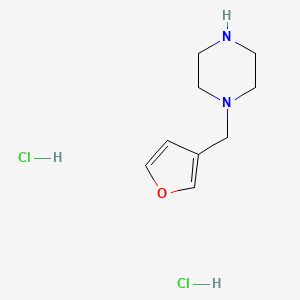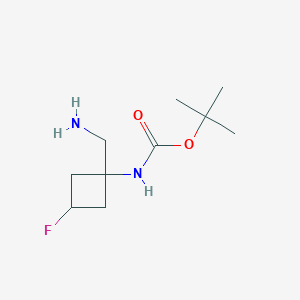
1-(Boc-amino)-3-fluorocyclobutane-1-methylamine
Overview
Description
1-(Boc-amino)-3-fluorocyclobutane-1-methylamine is a chemical compound that features a tert-butoxycarbonyl (Boc) protected amino group attached to a fluorocyclobutane ring. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. The fluorocyclobutane ring adds unique chemical properties to the compound, making it valuable in various research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Boc-amino)-3-fluorocyclobutane-1-methylamine typically involves the protection of the amino group with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-(Boc-amino)-3-fluorocyclobutane-1-methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols replace the fluorine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in polar aprotic solvents.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted cyclobutane derivatives.
Scientific Research Applications
1-(Boc-amino)-3-fluorocyclobutane-1-methylamine is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the study of enzyme mechanisms and protein-ligand interactions.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(Boc-amino)-3-fluorocyclobutane-1-methylamine involves the cleavage of the Boc group under acidic conditions, revealing the free amine. The free amine can then participate in various biochemical reactions, including enzyme catalysis and receptor binding. The fluorocyclobutane ring provides stability and unique reactivity, making the compound a valuable tool in chemical biology .
Comparison with Similar Compounds
1-(Cbz-amino)-3-fluorocyclobutane-1-methylamine: Features a carbobenzyloxy (Cbz) protected amino group instead of a Boc group.
1-(Fmoc-amino)-3-fluorocyclobutane-1-methylamine: Features a fluorenylmethyloxycarbonyl (Fmoc) protected amino group.
Uniqueness: 1-(Boc-amino)-3-fluorocyclobutane-1-methylamine is unique due to the stability and ease of removal of the Boc group under mild acidic conditions. This makes it particularly useful in peptide synthesis and other applications where selective deprotection is required .
Properties
IUPAC Name |
tert-butyl N-[1-(aminomethyl)-3-fluorocyclobutyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19FN2O2/c1-9(2,3)15-8(14)13-10(6-12)4-7(11)5-10/h7H,4-6,12H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYSWSFKAIZTAJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC(C1)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4-Dimethyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B1403384.png)
![tert-butyl 5'H-spiro[azetidine-3,6'-pyrido[3,2-e]pyrrolo[1,2-a]pyrazine]-1-carboxylate](/img/structure/B1403385.png)
![1-Oxa-8-azaspiro[4.5]decane-3-methanol](/img/structure/B1403387.png)
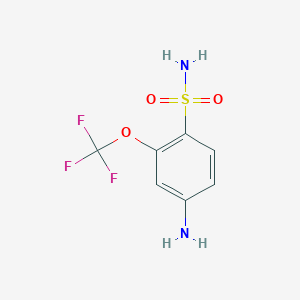
![[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-thiazol-2-yl-methanol](/img/structure/B1403389.png)
![ethyl (2E)-2-cyano-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoate](/img/structure/B1403390.png)
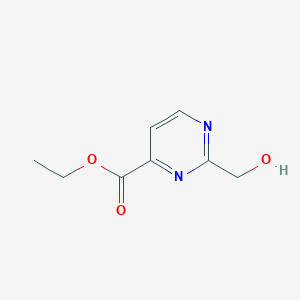
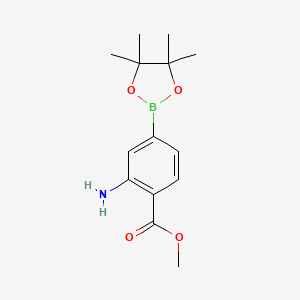
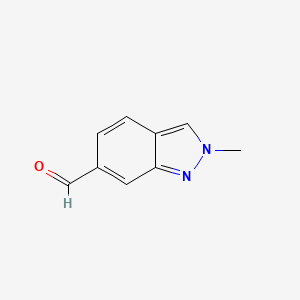
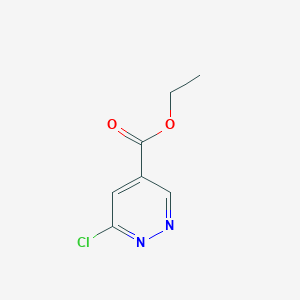
![2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane](/img/structure/B1403397.png)
